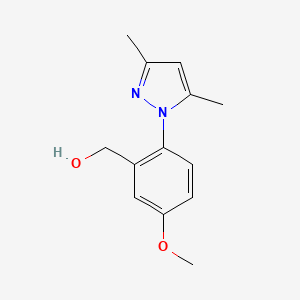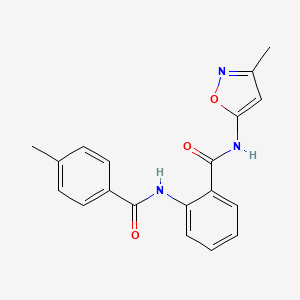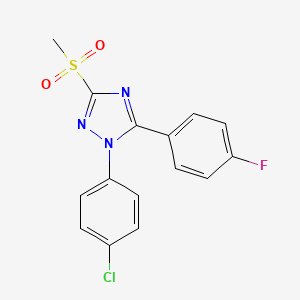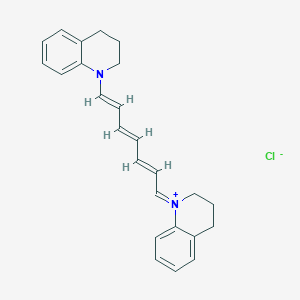
Butanoic acid, 3-phosphono-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-phosphono- is a compound that features both a carboxylic acid group and a phosphonic acid group. This dual functionality makes it an interesting subject of study in various fields of chemistry and biology. The presence of the phosphonic acid group, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, imparts unique properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-phosphono- can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production of butanoic acid, 3-phosphono- typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-phosphono- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for dealkylation, bromotrimethylsilane for the McKenna procedure, and various oxidizing and reducing agents for other transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different phosphonic acid derivatives, while substitution reactions can yield a variety of substituted butanoic acid derivatives.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-phosphono- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of butanoic acid, 3-phosphono- involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic the phosphate moiety, allowing it to interact with enzymes and other proteins involved in various biochemical processes. This interaction can inhibit key enzymes, leading to physiological effects such as antimicrobial activity .
Comparación Con Compuestos Similares
Butanoic acid, 3-phosphono- can be compared with other similar compounds, such as:
Butyric acid (Butanoic acid): A straight-chain alkyl carboxylic acid with similar structural features but lacking the phosphonic acid group.
Phosphonopeptides: Compounds where the phosphonic acid group replaces the carboxylic acid group or is incorporated into the peptide chain.
The uniqueness of butanoic acid, 3-phosphono- lies in its dual functionality, combining the properties of both carboxylic and phosphonic acids, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
4422-66-6 |
|---|---|
Fórmula molecular |
C4H9O5P |
Peso molecular |
168.08 g/mol |
Nombre IUPAC |
3-phosphonobutanoic acid |
InChI |
InChI=1S/C4H9O5P/c1-3(2-4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) |
Clave InChI |
ZQKIEZGLXJMDRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)


![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)
![(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B12885192.png)



